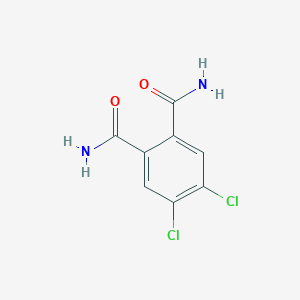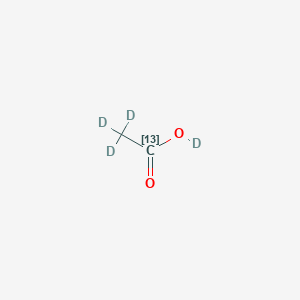
2,3,4-Trifluorofenol
Descripción general
Descripción
2,3,4-Trifluorophenol is an ortho-fluorinated trifluorophenol . It can be used as a resin compound for cladding of optical fiber .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluorophenol can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,3,4-Trifluorophenol has a density of 1.46 g/mL at 25 °C (lit.), a boiling point of 69 °C/43 mmHg (lit.), and a melting point of 30-34 °C (lit.) .Aplicaciones Científicas De Investigación
Catálisis y Polimerización:
El 2,3,4-Trifluorofenol sirve como catalizador soportado para la polimerización de olefinas. Los investigadores han explorado su uso en métodos de carga, donde facilita la formación de polímeros con propiedades específicas. Además, se puede emplear como un compuesto de resina para revestir fibras ópticas .
Reacciones de Funcionalización:
Este compuesto actúa como un bloque de construcción versátil para reacciones de funcionalización. Los científicos han investigado su funcionalización selectiva de sitios mediante enfoques organometálicos. Al modificar selectivamente los fenoles que contienen halógeno, los investigadores pueden adaptar sus propiedades para aplicaciones específicas .
Estudios de Biodegradación:
La biodegradación y la biodeshalogenación oxidativa del this compound se han estudiado mediante espectroscopia de resonancia magnética nuclear (RMN) de 19F. Comprender sus vías de degradación es crucial para las evaluaciones ambientales y toxicológicas .
Química Analítica:
Los investigadores han utilizado el this compound en ensayos inmunoenzimáticos (ELISA) indirectos. Específicamente, contribuye a la monitorización biológica del 2,4,6-triclorofenol, demostrando su relevancia en la monitorización ambiental y los estudios de salud .
Reactivos de Fluoración:
Como parte de la caja de herramientas de bloques de construcción fluorados, este compuesto encuentra aplicaciones en la química sintética. Sus sustituyentes de flúor únicos permiten la introducción de átomos de flúor en moléculas orgánicas, mejorando sus propiedades o reactividad .
Investigación Farmacéutica y de Ciencia de Materiales:
Si bien no se ha explorado tan ampliamente como otras aplicaciones, el this compound puede tener un gran potencial en el descubrimiento de fármacos y la ciencia de los materiales. Su patrón de flúor distinto podría influir en las interacciones de unión a fármacos o en las propiedades de los materiales.
En resumen, las aplicaciones multifacéticas del this compound abarcan la catálisis, la funcionalización, los estudios de biodegradación, la química analítica, la química sintética y las posibles contribuciones a la investigación farmacéutica y de ciencia de materiales. Su disposición única de flúor lo convierte en una herramienta valiosa para los científicos de diversas disciplinas. 🌟
Safety and Hazards
When handling 2,3,4-Trifluorophenol, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
2,3,4-Trifluorophenol is a fluorinated phenol compound
Mode of Action
It’s known that fluorinated phenols can interact with biological targets through hydrogen bonding and hydrophobic interactions . The presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes, potentially altering the activity of membrane-bound proteins and enzymes.
Biochemical Pathways
For example, they can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
They can protect cells from oxidative damage, modulate cell signaling pathways, and influence gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trifluorophenol. For example, the compound’s solubility, stability, and reactivity can be affected by pH, temperature, and the presence of other chemicals. Additionally, the compound’s biological effects can be influenced by the individual’s age, sex, health status, and genetic makeup .
Análisis Bioquímico
Biochemical Properties
2,3,4-Trifluorophenol plays a significant role in biochemical reactions, particularly in the context of biodegradation and oxidative biodehalogenation. Studies using 19F nuclear magnetic resonance (NMR) spectra have shown that 2,3,4-Trifluorophenol undergoes biodegradation and oxidative biodehalogenation, indicating its interaction with enzymes and other biomolecules involved in these processes . The compound interacts with enzymes that facilitate the removal of halogen atoms, leading to its breakdown and transformation into less harmful substances.
Cellular Effects
2,3,4-Trifluorophenol has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cellular membranes and potentially altering membrane properties. The compound’s interaction with lipid membranes can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of 2,3,4-Trifluorophenol into lipid membranes has been shown to decrease the pKa values of certain probes, indicating changes in the local environment and potential impacts on cellular processes .
Molecular Mechanism
The molecular mechanism of 2,3,4-Trifluorophenol involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound’s fluorinated structure allows it to interact with specific enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular responses. For example, the biodegradation of 2,3,4-Trifluorophenol involves its interaction with enzymes that catalyze the removal of halogen atoms, resulting in the compound’s breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trifluorophenol can change over time due to its stability and degradation. The compound’s stability and degradation rates can influence its long-term effects on cellular function. Studies have shown that 2,3,4-Trifluorophenol undergoes biodegradation, leading to its transformation into less harmful substances over time
Dosage Effects in Animal Models
The effects of 2,3,4-Trifluorophenol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. Studies on the dosage effects of 2,3,4-Trifluorophenol in animal models have shown that the compound’s toxicity increases with higher doses, potentially leading to harmful effects on cellular function and overall health .
Metabolic Pathways
2,3,4-Trifluorophenol is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s biodegradation and oxidative biodehalogenation involve enzymes that facilitate the removal of halogen atoms, leading to its breakdown and transformation into less harmful substances . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of 2,3,4-Trifluorophenol within cells and tissues involve interactions with transporters and binding proteins. The compound’s fluorinated structure allows it to interact with specific transporters, facilitating its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within cells and tissues .
Subcellular Localization
2,3,4-Trifluorophenol’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific biomolecules can direct it to specific compartments or organelles within the cell. These interactions can affect the compound’s activity and function, potentially influencing cellular processes and responses .
Propiedades
IUPAC Name |
2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSULQFKYOYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182469 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2822-41-5 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2,3,4-trifluorophenol be selectively functionalized for the synthesis of novel compounds?
A1: Research demonstrates the impressive regioflexibility of 2,3,4-trifluorophenol in organic synthesis. [] This trifluorophenol can be transformed into various difluorinated and trifluorinated hydroxybenzoic acids – all novel compounds – by strategically utilizing protecting groups and organometallic intermediates.
Q2: What spectroscopic techniques provide insight into the electronic structure of 2,3,4-trifluorophenol?
A2: Laser-induced excitation spectroscopy offers valuable insights into the electronic structure of 2,3,4-trifluorophenol's cation. [] Researchers utilized this technique to study the B̃2 A″ ↔ X̃2 A″ transition, providing information about the vibrational frequencies of fundamental modes in both the ground (X̃2 A″) and excited (B̃2 A″) electronic states. This data aids in understanding the energy landscape of the molecule and its behavior upon excitation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

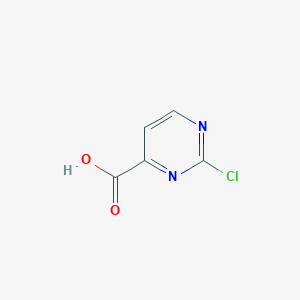
![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)

![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
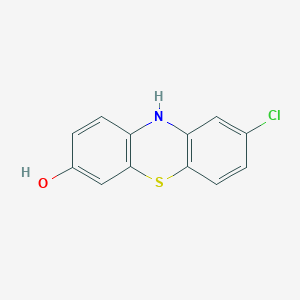
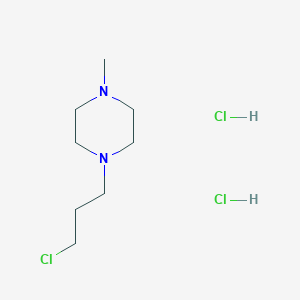
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)

